molecular formula C20H20N4O2 B2526144 7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108189-97-3

7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2526144
CAS No.: 2108189-97-3
M. Wt: 348.406
InChI Key: UJYQLIQTIQAOEN-UHFFFAOYSA-N
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Description

7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound with a unique structure that combines a benzylamino group, a methoxyphenyl group, and a dihydropyrazolopyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolopyrazinone core, followed by the introduction of the benzylamino and methoxyphenyl groups through nucleophilic substitution and other organic transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development. Research may focus on its activity against certain diseases or its ability to modulate biological pathways.

Industry

In industry, the compound’s properties may be leveraged for the development of new materials or as a component in various chemical processes. Its stability and reactivity make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzylamino and methoxyphenyl groups may play a role in binding to these targets, while the pyrazolopyrazinone core may influence the compound’s overall activity. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrazinone derivatives and benzylamino-substituted molecules. These compounds share structural features with 7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one but may differ in their specific substituents or overall molecular architecture.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-16-9-5-8-15(10-16)17-11-18-20(25)22-13-19(24(18)23-17)21-12-14-6-3-2-4-7-14/h2-11,19,21H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYQLIQTIQAOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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